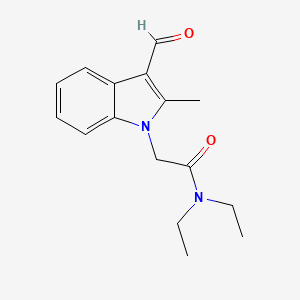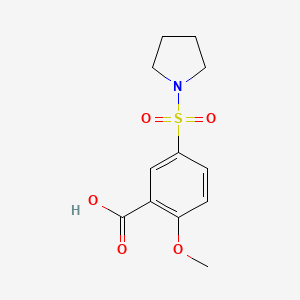
2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid
Vue d'ensemble
Description
2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a useful research compound. Its molecular formula is C12H15NO5S and its molecular weight is 285.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
- Antimicrobial and Antitubercular Activity : Research on thiazolopyrimidine-based sulfonamides synthesized from 2-methoxy benzoic acid has shown promising results in fighting microbial infections. These compounds exhibited in vitro antimicrobial activity against bacterial and fungal strains, as well as antitubercular activity against H37Rv, indicating their potential in developing new antimicrobial agents (Patel, Purohit, & Rajani, 2014).
Chemical Synthesis and Characterization
Synthesis of Pyrrolidinyl and Pyrrolizidines : A study reported the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. This process is significant for the preparation of compounds useful in agrochemicals or medicinal chemistry, showcasing the versatility of using methoxy benzoic acid derivatives in synthesizing novel organic compounds (Ghelfi et al., 2003).
Crystal Structure Analysis : The hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline highlights the application of non-centrosymmetric co-crystallization techniques. This research, involving compounds structurally related to 2-methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, provides insights into molecular arrangements and interactions, essential for material science and drug design (Chesna et al., 2017).
Organic Chemistry Research
- Electrosynthesis of Polymers : A study on the electrosynthesis of poly(2-methoxyaniline-5-sulfonic acid) demonstrated how controlling the solution pH during polymerization could significantly improve monomer conversion and molecular weight. This research provides valuable insights into the synthesis of water-soluble polymers with potential applications in electronics and material science (Zhou, Innis, Wallace, Shimizu, & Maeda, 2000).
Propriétés
IUPAC Name |
2-methoxy-5-pyrrolidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-18-11-5-4-9(8-10(11)12(14)15)19(16,17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZGXILDEBYINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353229 | |
| Record name | 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89704-51-8 | |
| Record name | 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
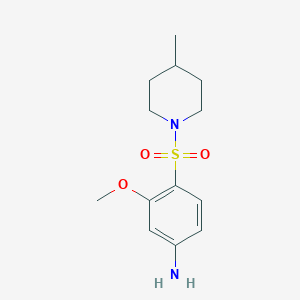
![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)
![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)

![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)



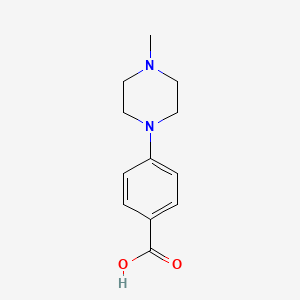
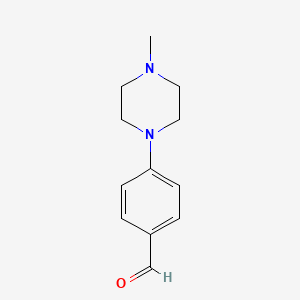

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

